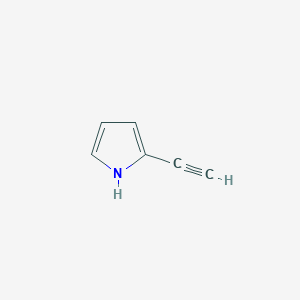

1H-Pyrrole, 2-ethynyl-

Description

Significance of 2-Ethynylpyrrole as a Versatile Synthetic Intermediate in Heterocyclic Chemistry

The importance of 2-ethynylpyrrole lies in its capacity to act as a versatile synthon for assembling more complex molecular architectures. The ethynyl (B1212043) group serves as a reactive handle for a wide range of chemical reactions, enabling chemists to construct fused, linked, and densely functionalized heterocyclic compounds that would be otherwise difficult to access. thieme-connect.comthieme-connect.com

The reactivity of the activated acetylene (B1199291) moiety is a key feature, allowing for various nucleophilic additions and cycloaddition reactions. nih.govdntb.gov.ua For instance, C-ethynylpyrroles readily undergo [2+2] cycloaddition reactions with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). thieme-connect.comthieme-connect.comresearchgate.net This reaction yields novel 2-pyrrolylbicyclooctadienes, which are complex, densely functionalized structures with potential applications as pharmaceutical candidates or precursors for advanced materials. thieme-connect.comresearchgate.net

Furthermore, the ethynylpyrrole framework is instrumental in one-pot syntheses of elaborate heterocyclic systems. The reaction of N-substituted acylethynylpyrroles with propargylamine (B41283) in the presence of a copper catalyst can selectively produce 2-(pyrrol-2-yl)-3-acylpyridines. nih.gov Similarly, reactions with diethyl aminomalonate can lead to the formation of functionalized bipyrroles and pyrrolyl-aminopyrones. dntb.gov.ua These examples underscore the role of the 2-ethynylpyrrole scaffold as a linchpin in diversification-oriented synthesis, providing rapid access to libraries of complex molecules. The molecule 2,7-bis(1H-pyrrol-2-yl)ethynyl-1,8-naphthyridine has also been designed as a highly sensitive fluorescent probe, demonstrating the utility of the ethynylpyrrole unit in the creation of functional molecules. acs.org

The table below showcases examples of complex heterocyclic systems synthesized from 2-ethynylpyrrole precursors.

| Precursor | Reagent(s) | Product(s) | Research Focus |

| N-Substituted Acylethynylpyrroles | Propargylamine, CuI | 2-(Pyrrol-2-yl)-3-acylpyridines | One-pot synthesis of substituted pyridines. nih.gov |

| 2-(Acylethynyl)pyrroles | Diethyl aminomalonate hydrochloride, Cs₂CO₃ | Functionalized 1H,1′H-2,3′-bipyrroles and Pyrrolyl-aminopyrones | Development of efficient methods for bipyrrole synthesis. dntb.gov.ua |

| 2-Ethynyl-4,5,6,7-tetrahydroindoles | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Pyrrolylbicyclo[4.2.0]octadienes | Exploration of novel [2+2] cycloaddition reactions. thieme-connect.comthieme-connect.com |

Evolution of Research Trajectories for 2-Ethynylpyrrole Architectures

The methods for synthesizing 2-ethynylpyrroles have evolved significantly, driven by the need for more efficient, selective, and environmentally benign processes. Traditionally, the ethynylation of heterocycles relied heavily on Sonogashira cross-coupling reactions, which involve the use of palladium and copper catalysts to couple a halogenated heterocycle with a terminal alkyne. nih.gov However, this method has notable limitations, particularly for the synthesis of ethynylpyrroles bearing strong electron-withdrawing groups on the acetylenic fragment. nih.govnih.govdntb.gov.uaresearchgate.net

A major breakthrough in the field was the development of transition metal-free cross-coupling reactions. nih.govnih.gov Researchers discovered that pyrroles can be directly ethynylated with electrophilic haloacetylenes in a solid medium of metal oxides, such as aluminum oxide (Al₂O₃), or salts like potassium carbonate (K₂CO₃). nih.govnih.gov These reactions proceed at room temperature under solvent-free conditions, representing a "green" alternative to classical methods. researchgate.netbohrium.com This methodology, sometimes referred to as a formal "inverse Sonogashira coupling," allows for the introduction of acetylenic substituents with electron-withdrawing groups into the pyrrole (B145914) core with high regioselectivity. researchgate.netbohrium.com

More recently, research has focused on facile deprotection strategies to generate the parent 2-ethynylpyrrole. A robust method involves the t-BuOK-assisted deprotection of readily available 2-(acylethynyl)pyrroles at room temperature. researchgate.netbohrium.com The addition of a cyanomethyl anion (generated from acetonitrile (B52724) and t-BuOK) to the carbonyl group of acylethynylpyrroles leads to intermediate acetylenic alcohols, which then decompose to afford 2-ethynylpyrroles in high yields (up to 95%). researchgate.netmdpi.com This strategy has made 2-ethynylpyrroles more accessible than ever before. researchgate.net

The evolution of synthetic methods is summarized in the table below.

| Synthetic Method | Description | Advantages | Limitations/Challenges |

| Sonogashira Coupling | Pd/Cu-catalyzed cross-coupling of halopyrroles with terminal alkynes. nih.gov | Well-established and widely used for many substrates. | Requires transition metal catalysts; difficult for substrates with electron-withdrawing groups on the alkyne. nih.govnih.govdntb.gov.ua |

| Transition Metal-Free Cross-Coupling | Direct reaction of pyrroles with haloacetylenes on a solid support (e.g., Al₂O₃, K₂CO₃). nih.govnih.gov | Metal-free, solvent-free ("green"), mild room temperature conditions, allows for electron-withdrawing groups. nih.govresearchgate.netbohrium.com | Requires stoichiometric amounts of solid support. |

| Deprotection of Acylethynylpyrroles | Base-assisted (e.g., t-BuOK) removal of an acyl group from 2-(acylethynyl)pyrroles. researchgate.netmdpi.com | High yields, mild room temperature conditions, robust access from available precursors. researchgate.netbohrium.commdpi.com | Requires a two-step sequence (acylation then deprotection). |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-ethynyl-1H-pyrrole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N/c1-2-6-4-3-5-7-6/h1,3-5,7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBHAUHPHCOMUJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=CN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00449470 | |

| Record name | 1H-Pyrrole, 2-ethynyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00449470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

91.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67237-51-8 | |

| Record name | 1H-Pyrrole, 2-ethynyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00449470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Ethynylpyrrole and Its Precursors

Direct Ethynylation Strategies of Pyrroles

Direct C-H ethynylation of pyrroles offers an atom-economical approach to 2-ethynylpyrroles. These methods typically involve the reaction of a pyrrole (B145914) with an ethynylating agent.

A significant advancement in the synthesis of 2-ethynylpyrroles has been the development of transition metal-free cross-coupling reactions. mdpi.comnih.gov These reactions are conducted in solid media, often at room temperature, and provide a greener alternative to traditional metal-catalyzed methods. mdpi.comresearchgate.net This approach is particularly useful for synthesizing ethynylpyrroles with electron-withdrawing groups on the acetylene (B1199291) moiety, a transformation that is often challenging with standard Sonogashira coupling. mdpi.comnih.gov

Alumina (B75360) (Al2O3) has been effectively used as a solid support for the direct, solvent-free ethynylation of pyrroles with haloacetylenes at room temperature. mdpi.comresearchgate.net This method, first reported in 2004, avoids the need for palladium and copper catalysts. mdpi.comnih.gov The reaction involves grinding the pyrrole and the haloacetylene with alumina, leading to the regioselective formation of 2-ethynylpyrroles. mdpi.com For instance, the reaction of various pyrroles with acylbromoacetylenes on alumina yields 2-acylethynylpyrroles. mdpi.combohrium.com This process has also been successfully applied to the synthesis of butadiynyl-substituted pyrroles. psu.edu

The reaction of 2-(furan-2-yl)pyrroles and 2-(thiophen-2-yl)pyrroles with acylbromoacetylenes in the presence of alumina primarily results in the ethynylation of the pyrrole ring, yielding 2-acylethynyl-5-(furan-2-yl)pyrroles and 2-acylethynyl-5-(thiophen-2-yl)pyrroles, respectively. nih.gov In the case of NH-pyrroles, the reaction can also produce E-isomers of 3-bromo-1-(pyrrol-2-yl)prop-2-en-1-ones, which are stabilized by an intramolecular hydrogen bond. nih.gov

Table 1: Alumina-Mediated Ethynylation of Pyrroles

| Pyrrole Reactant | Haloacetylene Reactant | Product | Yield (%) | Reference |

| Pyrroles | Chloroethynylphosphonates | 2-(Pyrrol-2-yl)ethynylphosphonates | 40-58 | mdpi.com |

| N-vinylpyrroles | Bromotrifluoroacetylacetylene | Ethynylpyrroles | 42-58 | mdpi.com |

| 2-Phenylpyrrole | Bromobenzoylacetylene | 2-Benzoylethynyl-5-phenylpyrrole | 71 | researchgate.net |

| 2-(Furan-2-yl)pyrroles | Acylbromoacetylenes | 2-Acylethynyl-5-(furan-2-yl)pyrroles | 39-74 | nih.gov |

| 2-(Thiophen-2-yl)pyrroles | Acylbromoacetylenes | 2-Acylethynyl-5-(thiophen-2-yl)pyrroles | - | nih.gov |

Data presented in this table is based on available research findings.

Besides alumina, other solid media such as potassium carbonate (K2CO3), magnesium oxide (MgO), calcium oxide (CaO), and barium oxide (BaO) have been explored for the transition metal-free ethynylation of pyrroles. mdpi.comresearchgate.net The choice of the solid medium can influence the reaction's outcome and selectivity. For example, when synthesizing 3-(pyrrol-2-yl)propiolaldehydes from pyrroles and iodopropiolaldehyde, K2CO3 was found to be a more suitable medium than Al2O3, as the latter led to the formation of a side product. nih.gov In the synthesis of butadiynyl-substituted pyrroles, K2CO3 was also used as a solid base to achieve chemoselectivity. psu.edursc.org

The activity of different metal oxides in the ethynylation of 2-phenylpyrrole with bromobenzoylacetylene was found to decrease in the order: ZnO > BaO > Al2O3 > MgO > CaO. researchgate.net In contrast, oxides like SiO2, TiO2, and ZrO2 were inactive in promoting ethynylation. researchgate.net

Table 2: Ethynylation of 2-Phenylpyrrole with Bromobenzoylacetylene in Various Solid Media

| Solid Medium | Product Content (%) | Reference |

| ZnO | 81 | researchgate.net |

| BaO | 73 | researchgate.net |

| Al2O3 | 71 | researchgate.net |

| MgO | 69 | researchgate.net |

| CaO | 50 | researchgate.net |

Data represents the content of 2-benzoylethynyl-5-phenylpyrrole in the reaction mixture.

The mechanism of this solid-state ethynylation is believed to proceed through an addition-elimination sequence. nih.gov It is proposed that the reaction initiates with a single-electron transfer (SET) from the pyrrole to the haloacetylene, forming a radical-ion pair. nih.govresearchgate.netrsc.org This is followed by the formation of a C-C bond and subsequent elimination of hydrogen halide. researchgate.net The solid medium, such as alumina or potassium carbonate, is thought to play a crucial role in stabilizing the intermediate ionic species. nih.gov In some instances, the intermediate 2-(1-haloethenyl)pyrroles have been isolated and subsequently converted to the final 2-ethynylpyrrole product under the same reaction conditions. nih.gov

For the reaction of NH-pyrroles with bromotrifluoroacetylacetylene, the formation of an E-isomer of 4-bromo-1,1,1-trifluoro-4-(pyrrol-2-yl)but-3-en-2-one is observed. mdpi.com This is attributed to the stabilization of the intermediate through an intramolecular hydrogen bond between the NH proton and the trifluoroacetyl group. mdpi.comnih.gov

The Sonogashira coupling, a palladium- and copper-co-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of C-C bond formation. wikipedia.org Modified Sonogashira protocols have been adapted for the synthesis of 2-ethynylpyrroles. researchgate.net This typically involves the reaction of a 2-halopyrrole with a terminal alkyne. nih.gov The reaction is known for its mild conditions, often proceeding at room temperature in the presence of a mild base. wikipedia.org

While highly effective, the traditional Sonogashira coupling can be limited when dealing with the synthesis of ethynylpyrroles bearing strong electron-withdrawing substituents on the acetylene fragment. mdpi.comnih.gov However, it remains a widely used method for a broad range of substrates. For example, it has been employed in the synthesis of various functionalized pyrroles, including those used as intermediates for pharmaceuticals and organic materials. wikipedia.org

Transition Metal-Free Cross-Coupling Approaches with Haloacetylenes in Solid Media

Indirect Synthetic Pathways to 2-Ethynylpyrrole

Indirect methods for synthesizing 2-ethynylpyrroles involve the construction of the pyrrole ring from precursors that already contain the ethynyl (B1212043) moiety or can be readily converted to it. One such approach is the Favorsky reaction. The base-mediated direct ethynylation of 1-vinylpyrrole-2-carbaldehydes with acetylene under modified Favorsky conditions (NaOH/EtOH/DMSO) provides 2-(1-hydroxypropyn-2-yl)-1-vinylpyrroles in good yields (53-94%). nih.govbeilstein-journals.org This was a significant breakthrough as the classic Favorsky ethynylation of unsubstituted pyrrole aldehydes had previously been unsuccessful. beilstein-journals.org Another indirect route involves the deprotection of 2-(acylethynyl)pyrroles, which can be achieved at room temperature using potassium tert-butoxide, to yield 2-ethynylpyrroles in high yields (up to 95%). researchgate.net

Deprotection Reactions of Acylethynylpyrroles

A common and effective strategy for the synthesis of 2-ethynylpyrroles involves the deprotection of 2-(acylethynyl)pyrroles. researchgate.netmdpi.comresearchgate.net This approach utilizes a protecting group on the acetylene that can be cleaved under specific conditions to yield the desired terminal alkyne.

Retro-Favorsky Reaction Utilizing Carbanion Chemistry

A robust method for the deprotection of acylethynylpyrroles is the retro-Favorsky reaction. mdpi.comnih.govwikipedia.org This reaction proceeds through the addition of a carbanion to the carbonyl group of the acylethynylpyrrole, leading to the formation of an intermediate acetylenic alcohol. mdpi.comnih.gov This alcohol then undergoes decomposition, even at room temperature, to yield the 2-ethynylpyrrole and a ketone byproduct. mdpi.comnih.gov

Specifically, the use of a cyanomethyl carbanion, generated from acetonitrile (B52724) and potassium tert-butoxide (t-BuOK), has proven to be highly efficient. mdpi.comnih.gov The addition of this carbanion to the carbonyl group of various acylethynylpyrroles results in the formation of tertiary propargyl alcohols. mdpi.com These intermediates readily decompose under the reaction conditions to afford 2-ethynylpyrroles in high yields, often up to 95%. researchgate.netmdpi.comnih.gov The reaction is typically carried out in a solvent system such as a mixture of acetonitrile and tetrahydrofuran (B95107) (THF) at room temperature. mdpi.com

Quantum-chemical calculations have confirmed the thermodynamic favorability of the decomposition of the intermediate acetylenic alcohols into the free ethynylpyrroles. mdpi.comresearchgate.netnih.gov This method is advantageous due to its mild reaction conditions and high yields. mdpi.comnih.gov

Table 1: Synthesis of 2-Ethynylpyrroles via Retro-Favorsky Reaction

| Acylethynylpyrrole Precursor | Base | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|

| Benzoylethynylpyrrole | t-BuOK | MeCN/THF | Room Temp | ~80 | mdpi.com |

| Furoylethynylpyrrole | t-BuOK | MeCN/THF | Room Temp | N/A | mdpi.com |

| Thenoylethynylpyrrole | t-BuOK | MeCN/THF | Room Temp | N/A | mdpi.com |

Selective Deacylation Methods

Selective deacylation offers another route to 2-ethynylpyrroles from their acylated precursors. While the retro-Favorsky reaction described above is a prominent example, other deacylation methods have been explored. For instance, the treatment of 2-(trifluoroacetyl)ethynylpyrrole with alumina (Al2O3) over a period of seven days resulted in the formation of 2-ethynylpyrrole, albeit in a modest 24% yield. nih.gov This suggests that solid-phase supports can mediate the deprotection under mild conditions.

Ethynylation of Pyrrole Derivatives (e.g., Iodopyrroles)

Direct ethynylation of pyrrole derivatives, particularly iodopyrroles, presents a powerful method for constructing the C-C triple bond. The Sonogashira cross-coupling reaction is a widely employed technique for this transformation. mdpi.com This palladium-catalyzed reaction couples a terminal alkyne with an aryl or vinyl halide.

In the context of 2-ethynylpyrrole synthesis, this typically involves the reaction of an iodopyrrole with a protected alkyne, such as (trimethylsilyl)acetylene. nih.gov The reaction is generally carried out in the presence of a palladium catalyst, like bis(triphenylphosphine)palladium(II) chloride, and a copper(I) co-catalyst, such as copper(I) iodide, in a suitable solvent like diethylamine. nih.gov Following the coupling reaction, the silyl (B83357) protecting group is removed to furnish the terminal 2-ethynylpyrrole. nih.gov While effective, the Sonogashira coupling can have limitations, as many halogenated pyrroles, especially those without electron-withdrawing substituents, can be unstable or not readily accessible. mdpi.com

Palladium-Catalyzed Polycondensation in Ethynylpyrrole Synthesis

Palladium-catalyzed polycondensation reactions have been utilized in the synthesis of polymers containing ethynylpyrrole units. researchgate.net These reactions are crucial for creating conjugated polymers with specific electronic and optical properties. In this context, a series of new poly(aryleneethynylene)-type π-conjugated copolymers have been prepared. researchgate.net These polymers consist of an electron-accepting unit and an electron-donating N-dodecylpyrrole unit. The synthesis is achieved through palladium-catalyzed polycondensation, yielding polymers with number average molecular weights (Mn) ranging from 6,900 to 29,700. researchgate.net While this method focuses on polymer synthesis rather than the isolation of the monomeric 2-ethynylpyrrole, it highlights the utility of palladium catalysis in forming the ethynyl linkage to the pyrrole ring within a polymeric backbone.

Chemical Reactivity and Transformation Pathways of 2 Ethynylpyrrole

Nucleophilic Addition Reactions to the Ethynyl (B1212043) Moiety

The carbon-carbon triple bond in 2-ethynylpyrrole is susceptible to attack by nucleophiles, leading to the formation of substituted vinylpyrroles. This reactivity is fundamental to the construction of more complex molecular architectures.

The cyanomethyl carbanion (CH2CN−), typically generated from acetonitrile (B52724) (MeCN) and a strong base like potassium tert-butoxide (t-BuOK), is a potent nucleophile. While direct nucleophilic addition to the triple bond of 2-ethynylpyrrole is one possible pathway, this anion has also been instrumental in a novel synthetic route to 2-ethynylpyrroles from acylethynylpyrrole precursors.

In a notable reaction, the CH2CN− anion adds not to the alkyne but to the carbonyl group of 2-acylethynylpyrroles. This initial nucleophilic attack forms an intermediate tertiary cyanomethyl alcohol. This intermediate is unstable and undergoes a retro-Favorsky reaction at room temperature, leading to the cleavage of the acyl group and the formation of the desired 2-ethynylpyrrole with high efficiency. This process represents an effective deacylation method, providing robust access to various 2-ethynylpyrroles in yields of up to 95%. nih.gov

The reaction proceeds smoothly in a MeCN-THF/t-BuOK system. nih.gov Quantum-chemical calculations have confirmed the thermodynamic preference for the decomposition of the intermediate acetylenic alcohol into the free ethynylpyrrole rather than its potassium salt. nih.gov

Table 1: Optimization of 2-Ethynylpyrrole Synthesis via Decarbonylation of 2-Acylethynylpyrrole nih.gov

| Entry | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | t-BuOK (2.0) | MeCN | 20-25 | 1.0 | 75 |

| 2 | t-BuOK (3.0) | MeCN | 20-25 | 0.5 | 80 |

| 3 | t-BuOK (3.0) | MeCN/THF (1:1) | 20-25 | 0.5 | 84 |

| 4 | t-BuOK (3.0) | MeCN/DMSO (1:1) | 20-25 | 0.5 | 55 |

| 5 | NaH (3.0) | MeCN/THF (1:1) | 20-25 | 1.0 | 45 |

Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is an atom-economical method for synthesizing nitrogen-containing compounds. The ethynyl group of 2-ethynylpyrrole and its derivatives can undergo such reactions, typically catalyzed by transition metals.

Gold-catalyzed intramolecular hydroamination has been successfully applied to N-alkynyl indoles, a system structurally related to N-substituted ethynylpyrroles. This reaction proceeds via nucleophilic attack of the amine group on the alkyne, which is activated by coordination to the gold(I) catalyst. mdpi.com This leads to the formation of functionalized polycyclic aromatic systems. mdpi.com Similarly, domino C-N coupling/hydroamination reactions have been developed for alkynylated uracil (B121893) derivatives, where an intramolecular hydroamination step is key to forming the final pyrrolo[3,2-d]pyrimidine core. nih.govbeilstein-journals.org

Copper catalysts are also effective for hydroamination reactions. researchgate.netresearchgate.net Copper(II) triflate, for instance, has been used for the intermolecular hydroamination of terminal allenes with cyclic secondary amines and anilines, showcasing the utility of copper in activating unsaturated systems toward nucleophilic attack by amines. researchgate.net These examples suggest that 2-ethynylpyrrole would be a viable substrate for both inter- and intramolecular hydroamination reactions, providing a direct route to vinylpyrroles and fused heterocyclic systems.

Cycloaddition Reactions

The triple bond of 2-ethynylpyrrole can act as a dipolarophile or dienophile in cycloaddition reactions, enabling the construction of various five- and six-membered rings attached to the pyrrole (B145914) core.

The [3+2] cycloaddition is a powerful tool for constructing five-membered heterocyclic rings. While 2-ethynylpyrrole itself acts as the 2-atom component (dipolarophile), analogous reactions with other alkynes demonstrate the feasibility of this pathway. For instance, ethynyl-phosphonites undergo [3+2]-cyclization reactions with aldehydes to generate 1,3-oxaphosphole (B14699806) derivatives. researchgate.netnih.gov These reactions often require a base, such as triethylamine, to proceed. researchgate.netnih.gov

Another relevant synthetic strategy is the Van Leusen pyrrole synthesis, which involves the [3+2] cycloaddition of a tosylmethyl isocyanide (TosMIC) with an electron-deficient alkene. nih.gov When the alkene component is an α,β-unsaturated ketone, this reaction leads to the formation of aroyl-substituted pyrroles, demonstrating the compatibility of the ketone moiety in such cyclizations. nih.gov These examples highlight the potential of the ethynyl group in 2-ethynylpyrrole to react with 1,3-dipoles generated from carbonyl compounds to form fused heterocyclic systems.

The reaction of activated alkynes with active methylene (B1212753) compounds can lead to the formation of α-pyrones (2-pyrones). Research on the synthesis of 2-pyrones has shown that 2-alkynones react with active methylene compounds via a 1,4-addition mechanism. mdpi.com This reaction, when applied to a substrate like N-acyl-2-ethynylpyrrole, would involve the nucleophilic attack of the carbanion from the active methylene compound (e.g., diethyl malonate) onto the β-carbon of the ethynyl group. Subsequent intramolecular cyclization and dehydration would yield a pyrrolyl-substituted 2-pyrone. This pathway provides a convergent route to complex heterocyclic systems containing both pyrrole and pyrone rings.

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of "click chemistry," offering a highly efficient and regioselective method for forming 1,4-disubstituted 1,2,3-triazoles. nih.gov This reaction is not typically performed on C-ethynylpyrroles but is highly relevant for their N-alkynyl isomers, which are common synthons in medicinal chemistry.

The reaction involves the coupling of a terminal alkyne (the N-alkynyl pyrrole) with an organic azide (B81097) in the presence of a copper(I) catalyst. nih.gov The mechanism involves the formation of a copper(I) acetylide, which then reacts with the azide to form a six-membered cupracycle intermediate. This intermediate subsequently rearranges to form the stable 1,2,3-triazole ring. nih.gov

A wide variety of copper sources can be used, including simple copper(I) salts like CuBr, as well as heterogeneous catalysts like copper wire or plates, which allow for easier purification and catalyst recycling. uniovi.esmdpi.com The reaction can be performed under various conditions, including in organic solvents, in green solvents like glycerol, or even solvent-free. mdpi.com The CuAAC reaction has been widely used for bioconjugation and the synthesis of complex molecules, including kinase inhibitors. nih.gov

Table 2: Comparison of Catalytic Systems for CuAAC Reaction

| Catalyst System | Solvent | Conditions | Advantages |

|---|---|---|---|

| Homogeneous (e.g., CuBr) | Toluene | Conventional or Microwave Heating | High efficiency, well-understood |

| Heterogeneous (e.g., Copper Wire) | Supercritical CO2 | Elevated Temperature/Pressure | Catalyst reusability, green solvent |

| NHC-Copper Complexes | Solvent-free | Room Temperature | High activity at low loading, mild conditions |

Cross-Coupling Reactions of 2-Ethynylpyrrole Derivatives

The functionalization of 2-ethynylpyrrole derivatives through cross-coupling reactions is a pivotal strategy for the synthesis of complex molecular architectures. These reactions leverage the reactivity of both the pyrrole core and the ethynyl substituent, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Key methodologies include Sonogashira, Suzuki, and Stille couplings, which have been adapted to accommodate the specific electronic properties of the pyrrole system.

The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a direct method for extending the carbon framework from the ethynyl group of 2-ethynylpyrrole. This reaction is instrumental in synthesizing conjugated systems incorporating the pyrrole moiety. For instance, N-alkyne-substituted pyrrole esters can be synthesized via Sonogashira coupling of aryl iodides with terminal acetylenes, followed by hydrolysis, to create precursors for further transformations beilstein-journals.org.

Titanium-catalyzed [2+2+1] heterocoupling of heteroatom-substituted alkynes provides an efficient route to 2-heteroatom-substituted pyrroles (e.g., with 9-BBN or SnR3 groups) nih.govrsc.org. These intermediates are versatile building blocks for subsequent cross-coupling reactions. Notably, the resulting 2-boryl substituted pyrroles can be used directly in one-pot sequential Suzuki reactions to synthesize pentasubstituted 2-aryl pyrroles, which are otherwise difficult to access nih.govrsc.org. This approach highlights the synergy between multicomponent synthesis and cross-coupling for rapid diversification of the pyrrole scaffold nih.gov.

Furthermore, copper-catalyzed cross-coupling reactions have been employed to introduce a variety of substituents onto the alkyne functionality of N-alkyne-substituted pyrrole derivatives beilstein-journals.orgnih.gov. Stille cross-coupling has also been utilized in the synthesis of natural products containing pyrrole motifs. For example, a second-generation total synthesis of heronapyrrole antibiotics involved a Stille sp³–sp² cross-coupling of a 2-nitropyrrole fragment to install a key olefin with complete regiochemical control rsc.org.

| Coupling Reaction | Catalyst/Reagents | Reactants | Product Type | Ref. |

| Sonogashira Coupling | Pd catalyst, Cu co-catalyst | Terminal alkyne, Aryl/Vinyl halide | Aryl/Vinyl-substituted alkynes | beilstein-journals.org |

| Suzuki Coupling | Pd catalyst, Base | Organoboron compound, Organohalide | Biaryl or Alkyl-aryl compounds | nih.govrsc.org |

| Stille Coupling | Pd catalyst | Organostannane, Organohalide | Substituted olefins | rsc.org |

| Copper-Catalyzed Coupling | CuSO₄·5H₂O, 1,10-phenanthroline | N-alkyne-substituted pyrrole, Alkynyl bromide | N-alkyne-substituted pyrroles with functionalized alkynes | beilstein-journals.orgnih.gov |

Reactions Involving the Pyrrole Ring (as a Nucleophile or Electrophile)

The pyrrole ring is an electron-rich aromatic system, a property that dictates its reactivity. The lone pair of electrons on the nitrogen atom participates in the π-aromatic system, making the carbon atoms of the ring, particularly the C-2 and C-5 positions, nucleophilic and susceptible to electrophilic attack uobaghdad.edu.iqslideshare.netyoutube.com. The presence of a 2-ethynyl group, which is an electron-withdrawing substituent, can modulate this inherent reactivity.

Pyrrole Ring as a Nucleophile:

The predominant reactivity pathway for the pyrrole ring is as a nucleophile in electrophilic aromatic substitution reactions uobaghdad.edu.iqpharmaguideline.com. Due to the electron-rich nature of the ring, these substitutions occur more readily than in benzene (B151609) uobaghdad.edu.iq. Electrophilic attack preferentially occurs at the C-2 (α) position because the resulting cationic intermediate (arenium ion) is stabilized by three resonance structures, which is more stable than the intermediate formed from attack at the C-3 (β) position, which has only two resonance structures uobaghdad.edu.iqslideshare.netyoutube.com. In 2-ethynylpyrrole, the C-2 position is occupied, so electrophilic substitution is directed to the C-5 position, which is electronically equivalent to the C-2 position.

Common electrophilic substitution reactions for the pyrrole ring include:

Halogenation: Pyrroles react readily with halogenating agents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and iodine slideshare.netwikipedia.org. For 2-ethynylpyrrole, halogenation would be expected to occur at the C-5 position.

Nitration: Nitration can be achieved using milder reagents than the standard nitric acid/sulfuric acid mixture, such as nitric acid in acetic anhydride (B1165640) (HNO₃/Ac₂O), to avoid polymerization of the sensitive pyrrole ring slideshare.netwikipedia.org.

Sulfonation: Sulfonation is typically carried out using a pyridine-sulfur trioxide complex (Py·SO₃) to avoid the harsh conditions of fuming sulfuric acid wikipedia.org.

Acylation: Friedel-Crafts acylation can be performed under mild conditions. For instance, reaction with acetic anhydride at elevated temperatures can introduce an acetyl group pharmaguideline.com.

The nitrogen atom of the pyrrole ring can also act as a nucleophile after deprotonation. Strong bases can remove the N-H proton, forming a pyrrolide anion uobaghdad.edu.iq. This anion is a potent nucleophile and can react with various electrophiles, such as alkyl halides or acyl chlorides, to yield N-substituted pyrroles uobaghdad.edu.iqpharmaguideline.com.

Pyrrole Ring as an Electrophile:

While the pyrrole ring is inherently nucleophilic, its derivatives can be induced to act as electrophiles under specific conditions. Nucleophilic substitution on an unsubstituted pyrrole ring is generally difficult. However, the introduction of strong electron-withdrawing groups can render the ring more susceptible to nucleophilic attack. In the context of alkylpyrroles, oxidation in the presence of nucleophiles can lead to substitution reactions at the ring's 3-position nih.gov. This proceeds through a proposed mechanism involving an electron transfer to oxygen, generating a pyrrolylmethyl intermediate that reacts with available nucleophiles nih.gov.

| Reaction Type | Reagents | Position of Attack on 2-Ethynylpyrrole | Product Type |

| Halogenation | SO₂Cl₂, Br₂/EtOH, I₂/KI | C-5 | 5-Halo-2-ethynylpyrrole |

| Nitration | HNO₃ / Acetic Anhydride | C-5 | 2-Ethynyl-5-nitropyrrole |

| Sulfonation | Pyridine-SO₃ complex | C-5 | 2-Ethynylpyrrole-5-sulfonic acid |

| N-Alkylation (via anion) | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (RX) | N-1 | 1-Alkyl-2-ethynylpyrrole |

| N-Acylation (via anion) | 1. Strong Base (e.g., NaH) 2. Acyl Halide (RCOCl) | N-1 | 1-Acyl-2-ethynylpyrrole |

Advanced Architectures and Derivatives Derived from 2 Ethynylpyrrole

Synthesis of Functionalized Bi- and Polypyrrolic Systems

The assembly of multiple pyrrole (B145914) units into larger, conjugated systems is a cornerstone of materials science and medicinal chemistry. 2-Ethynylpyrrole serves as a key building block in the creation of these advanced structures, including dipyrrolylethynes, functionalized bipyrroles, and ethynyldipyrromethanes.

Dipyrrolylethynes, which feature two pyrrole rings connected by an acetylene (B1199291) linker, are valuable precursors in the synthesis of expanded porphyrins and other macrocyclic compounds. A prevalent method for their synthesis involves the Sonogashira cross-coupling reaction.

The synthesis of 1,2-dipyrrolylethynes can be achieved through a one-pot, double Sonogashira coupling of a 2-iodopyrrole derivative with trimethylsilylethyne. This method provides an efficient route to a series of dipyrrolylethynes. The resulting dipyrrolylethyne can be further modified. For instance, it can be transformed into indolyl-, ethenyl-, and carboranyl-dipyrroles through reactions such as the Larock indole (B1671886) synthesis or stereoselective catalytic hydrogenation.

Table 1: Examples of Synthesized 1,2-Dipyrrolylethynes

| Entry | Starting 2-Iodopyrrole | Product | Yield (%) |

| 1 | 2-Iodopyrrole | 1,2-Bis(pyrrol-2-yl)ethyne | 73 |

| 2 | 1-Methyl-2-iodopyrrole | 1,2-Bis(1-methylpyrrol-2-yl)ethyne | 62 |

| 3 | 1-Phenyl-2-iodopyrrole | 1,2-Bis(1-phenylpyrrol-2-yl)ethyne | 52 |

| 4 | 1-Tosyl-2-iodopyrrole | 1,2-Bis(1-tosylpyrrol-2-yl)ethyne | 54 |

Data sourced from studies on Sonogashira coupling reactions.

Functionalized 2,3′-bipyrroles are another important class of compounds with potential applications in pharmaceuticals. An efficient synthetic route to these structures involves the cycloaddition of 2-acylethynylpyrroles with tosylmethylisocyanide (TosMIC).

This reaction proceeds in the presence of a base, such as potassium hydroxide, in a suitable solvent like tetrahydrofuran (B95107) (THF). The reaction conditions can be optimized to achieve high yields of the desired 2,3′-bipyrrole products. A variety of substituents on the acyl group and the pyrrole ring are tolerated in this reaction, allowing for the synthesis of a diverse library of functionalized 2,3′-bipyrroles.

Table 2: Synthesis of Functionalized 2,3′-Bipyrroles from Acylethynylpyrroles and TosMIC

| Entry | Acylethynylpyrrole | Base/Solvent | Product | Yield (%) |

| 1 | 2-Benzoylethynylpyrrole | KOH/THF | 2-(5-Phenyl-1H-pyrrol-3-yl)-1H-pyrrole | 80 |

| 2 | 2-(Thiophen-2-oyl)ethynylpyrrole | KOH/THF | 2-(5-(Thiophen-2-yl)-1H-pyrrol-3-yl)-1H-pyrrole | 75 |

| 3 | 2-(4-Chlorobenzoyl)ethynylpyrrole | KOH/THF | 2-(5-(4-Chlorophenyl)-1H-pyrrol-3-yl)-1H-pyrrole | 78 |

| 4 | 2-(Naphthalen-2-oyl)ethynylpyrrole | KOH/THF | 2-(5-(Naphthalen-2-yl)-1H-pyrrol-3-yl)-1H-pyrrole | 72 |

Yields are based on the cycloaddition reaction of acylethynylpyrroles with TosMIC.

Ethynyldipyrromethanes are key intermediates in the synthesis of porphyrins and related macrocycles. While direct synthetic routes starting from 1H-Pyrrole, 2-ethynyl- are not extensively documented, related methodologies provide insight into their formation. A common approach to synthesizing meso-substituted dipyrromethanes involves the acid-catalyzed condensation of an aldehyde with an excess of pyrrole gfmoorelab.com.

In a more specific context related to ethynyl (B1212043) precursors, the synthesis of meso-trifluoromethyldipyrromethanes has been reported, starting from ethynylpyrroles researchgate.net. This suggests that ethynyl-substituted pyrroles can indeed be utilized in the formation of dipyrromethane structures, which are crucial for the subsequent synthesis of complex macrocycles like porphyrins researchgate.netnih.gov. The synthesis of dipyrromethanes is a foundational step in porphyrin chemistry, and the incorporation of an ethynyl group opens up possibilities for further functionalization of the final macrocycle nih.gov.

Pyrrole-Fused Heterocyclic Systems Synthesis

The reactivity of the ethynyl group of 2-ethynylpyrrole derivatives also allows for the construction of fused heterocyclic systems, where the pyrrole ring is annulated with another heterocyclic ring. This approach leads to novel molecular scaffolds with unique electronic and biological properties.

The synthesis of pyrrolyl pyridines can be achieved from precursors derived from 2-ethynylpyrroles. One such method involves the reaction of aminoenones, which can be formed from acylethynylpyrroles, to construct the pyridine (B92270) ring researchgate.net. This transformation provides a pathway to link a pyrrole ring to a pyridine ring, resulting in a hybrid heterocyclic system with potential applications in medicinal chemistry and materials science.

The direct synthesis of pyrrolyl isoxazoles from ethynyldipyrromethanes is not a well-established synthetic route in the current chemical literature. However, the construction of pyrrole-isoxazole systems can be achieved through other synthetic strategies. For instance, the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne is a common method for forming the isoxazole (B147169) ring. In a related synthesis, a tris-heterocyclic system containing a pyrrole, a pyrazole, and an isoxazole was prepared from a Michael acceptor, E-1-(4-aryl-1H-pyrazol-3-yl)-3-(1H-pyrrol-2-yl)prop-2-en-1-one. While this does not start from an ethynyldipyrromethane, it demonstrates a viable pathway to pyrrole-isoxazole containing structures.

Pyrrolo[1,2-c]imidazoles and Pyrrolo[1,2-c]oxazoles

The synthesis of fused heterocyclic systems such as pyrrolo[1,2-c]imidazoles and pyrrolo[1,2-c]oxazoles can be efficiently achieved using derivatives of 2-ethynylpyrrole, specifically 2-acylethynylpyrroles. These reactions often proceed through a [3+2] cyclization mechanism, where the pyrrole ring acts as a three-atom component.

One established method involves the reaction of 2-acylethynylpyrroles with tosylmethylisocyanide (TosMIC). In the presence of a base like sodium tert-butoxide (t-BuONa) in refluxing tetrahydrofuran (THF), this reaction can lead to the formation of pyrrolo[1,2-c]imidazoles. mdpi.comresearchgate.net This transformation provides a route to functionalized bipyrroles and pyrrolo[1,2-c]imidazoles, which are of interest for their potential pharmaceutical applications. mdpi.comresearchgate.net

Similarly, acylmethylidenepyrrolo[1,2-c]oxazoles are synthesized via the [3+2] cyclization of 2-acylethynylpyrroles with various carbonyl compounds, including both ketones and aldehydes. researchgate.netresearchgate.net This reaction proceeds smoothly at room temperature and demonstrates the versatility of the acylethynylpyrrole scaffold in constructing complex fused ring systems. researchgate.net The reaction of acylethynylpyrroles with Δ¹-pyrrolines also yields pyrrolo[1,2-c]imidazole derivatives, further highlighting the utility of [3+2] annulation strategies. researchgate.netnih.gov

| Target Heterocycle | Pyrrole Precursor | Reagent | Reaction Type |

|---|---|---|---|

| Pyrrolo[1,2-c]imidazole | 2-Acylethynylpyrrole | Tosylmethylisocyanide (TosMIC) | Cycloaddition |

| Pyrrolo[1,2-c]imidazole | Acylethynylcycloalka[b]pyrrole | Δ¹-Pyrroline | [3+2] Annulation |

| Acylmethylidenepyrrolo[1,2-c]oxazole | 2-Acylethynylpyrrole | Ketone/Aldehyde | [3+2] Cyclization |

Pyrrolopyrazinones and Pyrrolooxazinones (from N-Alkyne-Substituted Pyrroles)

The intramolecular cyclization of N-alkyne-substituted pyrrole esters serves as an effective strategy for the construction of pyrrolopyrazinone and pyrrolooxazinone ring systems. beilstein-journals.orgnih.gov The specific outcome of the cyclization is dependent on the reaction conditions and the nature of the attacking species, allowing for selective synthesis of different heterocyclic cores. nih.govbeilstein-journals.org The starting materials for these syntheses are typically N-alkyne-substituted methyl 1H-pyrrole-2-carboxylates. beilstein-journals.org

Nucleophilic Cyclization for Pyrrolopyrazinones The reaction of N-alkyne-substituted methyl 1H-pyrrole-2-carboxylates with hydrazine (B178648) monohydrate in refluxing methanol (B129727) initiates a nucleophilic cyclization. beilstein-journals.org This process can lead to products of either 6-exo-dig or 6-endo-dig cyclization, depending on the electronic properties of the substituents attached to the alkyne moiety. nih.govbeilstein-journals.org This method provides an efficient route to the pyrrolopyrazinone skeleton, a motif found in biologically active molecules. beilstein-journals.orgnih.gov

Electrophilic Cyclization for Pyrrolooxazinones In contrast, the treatment of N-alkyne-substituted methyl 1H-pyrrole-2-carboxylates with an electrophile such as iodine in dichloromethane (B109758) at room temperature results in the exclusive formation of the 6-endo-dig cyclization product. beilstein-journals.orgnih.gov This electrophilic cyclization pathway yields iodo-substituted pyrrolo[2,1-c] Current time information in Seattle, WA, US.researchgate.netoxazin-1-ones, demonstrating a regioselective route to the pyrrolooxazinone core. beilstein-journals.org

| Target Heterocycle | Starting Material | Reagent | Cyclization Type | Key Feature |

|---|---|---|---|---|

| Pyrrolopyrazinone | N-Alkyne-Substituted Methyl 1H-pyrrole-2-carboxylate | Hydrazine Monohydrate | Nucleophilic | Product depends on alkyne substituents nih.govbeilstein-journals.org |

| Iodo-substituted Pyrrolooxazinone | N-Alkyne-Substituted Methyl 1H-pyrrole-2-carboxylate | Iodine | Electrophilic | Forms 6-endo-dig product exclusively beilstein-journals.org |

Construction of Extended Conjugated Molecular Architectures

The terminal ethynyl group of 1H-Pyrrole, 2-ethynyl- is a powerful functional handle for the construction of extended conjugated molecular architectures, including oligomers and polymers. The primary method for achieving this extension is through palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. researchgate.netnih.gov

The Sonogashira reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. In this context, 2-ethynylpyrrole can act as a monomeric building block. The reaction creates a new carbon-carbon bond between the sp-hybridized carbon of the ethynyl group and the sp²-hybridized carbon of the halide, effectively extending the π-conjugated system. This methodology is fundamental in synthesizing conjugated polymers and has been used to create complex structures such as ethynyl-linked covalent organic frameworks (COFs). nih.gov For instance, porphyrin-based monomers bearing terminal ethynylphenyl groups have been polymerized through Sonogashira coupling to form highly ordered, photoconductive 2D frameworks. nih.gov

This strategy allows for the precise design of novel organic materials with tailored electronic and photophysical properties, suitable for applications in organic electronics. The incorporation of the pyrrole moiety into these conjugated backbones can influence properties such as charge transport, light absorption, and emission.

Research Applications and Emerging Directions for 2 Ethynylpyrrole

Strategic Utilization as Building Blocks in Complex Organic Synthesis

The dual functionality of 2-ethynylpyrrole provides a powerful platform for the construction of intricate molecular architectures. The pyrrole (B145914) ring is a common motif in a vast array of biologically active compounds, while the terminal alkyne offers a gateway for a multitude of coupling reactions, enabling the facile introduction of diverse substituents and the extension of molecular frameworks.

The pyrrole moiety is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds. biolmolchem.comrsc.org 2-Ethynylpyrrole serves as a key intermediate in the synthesis of various biologically significant molecules. Its utility has been demonstrated in the total synthesis of complex natural products and their analogs, which often exhibit a range of therapeutic properties. rsc.orgnih.govrsc.org

Notable examples of biologically active compounds synthesized using 2-ethynylpyrrole derivatives as key building blocks include:

Roseophilin: A potent cytotoxic agent effective against K562 human erythroid leukemia cells. nih.gov

Quinolactacide: An alkaloid displaying insecticidal activity. nih.govacs.org

EGFR Tyrosine Kinase Inhibitors: A class of targeted anticancer agents. nih.gov

HMG-CoA Reductase Inhibitors: Used for the treatment of hypercholesterolemia and related conditions. nih.gov

The synthetic strategies often involve the modification of the ethynyl (B1212043) group through reactions such as Sonogashira coupling, allowing for the attachment of various aryl or heterocyclic fragments, thereby generating a diverse library of compounds for biological screening. nih.govacs.org

| Natural Product/Biologically Active Scaffold | Therapeutic Area/Biological Activity | Role of 2-Ethynylpyrrole |

| Roseophilin | Anticancer (Cytotoxic agent) | Key building block in total synthesis nih.gov |

| Quinolactacide | Insecticidal | Core structural component nih.govacs.org |

| EGFR Tyrosine Kinase Inhibitors | Anticancer | Precursor for inhibitor scaffold nih.gov |

| HMG-CoA Reductase Inhibitors | Hypercholesterolemia | Intermediate in the synthesis of the pharmacophore nih.gov |

The development of chemical probes for visualizing and understanding biological processes is a rapidly advancing field. 2-Ethynylpyrrole and its derivatives are instrumental in the design and synthesis of such probes, particularly fluorescent dyes. nih.gov The terminal alkyne functionality is especially advantageous as it allows for late-stage modification via "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This enables the attachment of targeting ligands, biotin (B1667282) tags for affinity purification, or other reporter groups. nih.gov

A significant application of 2-ethynylpyrrole in this context is in the synthesis of BODIPY (boron-dipyrromethene) dyes. researchgate.netmdpi.comosti.gov These dyes are renowned for their sharp absorption and emission peaks, high fluorescence quantum yields, and good photostability. nih.gov The introduction of an ethynyl group at the 2-position of the pyrrole ring can extend the π-conjugation of the BODIPY core, leading to a bathochromic shift (a shift to longer wavelengths) in both absorption and emission spectra. researchgate.netrsc.org This tunability is crucial for developing probes for multicolor imaging and for applications requiring near-infrared (NIR) fluorescence to minimize background signal in biological tissues. osti.gov

| Type of Chemical Probe | Key Features and Synthetic Utility of 2-Ethynylpyrrole | Application |

| BODIPY Dyes | Extends π-conjugation, leading to red-shifted absorption and emission. The alkyne serves as a handle for further functionalization. researchgate.netmdpi.comosti.govrsc.org | Cellular imaging, fluorescent labeling. nih.govosti.gov |

| Click-Chemistry Compatible Probes | The terminal alkyne allows for efficient and specific coupling to azide-containing biomolecules or reporter groups. nih.gov | Late-stage functionalization of probes, introduction of targeting moieties. |

Development of Advanced Functional Materials

The inherent electronic properties of the pyrrole ring, combined with the linear, rigid nature of the ethynyl group, make 2-ethynylpyrrole an attractive monomer for the synthesis of novel organic functional materials with applications in electronics and photonics.

2-Ethynylpyrrole can be polymerized to form π-conjugated polymers, which are of interest for their potential use in organic electronics. Poly(aryleneethynylene)s (PAEs) are a class of conjugated polymers that incorporate alternating aryl and ethynyl units in their backbone. researchgate.net The inclusion of the electron-rich pyrrole ring into the PAE backbone can modulate the electronic properties of the resulting polymer, such as its band gap and conductivity. nih.gov

The synthesis of these polymers is often achieved through palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, between a dihalo-pyrrole derivative and a diethynyl-aromatic comonomer, or through the oxidative coupling of 2-ethynylpyrrole itself. researchgate.netmdpi.com The properties of the resulting polymers can be tuned by the choice of comonomers and by the introduction of solubilizing side chains on the pyrrole nitrogen or the aromatic rings.

| Polymer Type | Synthetic Method | Key Properties and Potential Applications |

| Poly(2-ethynylpyrrole) | Oxidative polymerization | Conductive material, potential for use in sensors and electronic devices. |

| Poly(aryleneethynylene) Copolymers | Sonogashira coupling mdpi.com | Tunable optical and electronic properties, applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.net |

As mentioned previously, 2-ethynylpyrrole is a crucial precursor in the synthesis of highly fluorescent BODIPY dyes. researchgate.netosti.gov The extension of the π-system through the ethynyl linkage leads to dyes with absorption and emission in the visible and near-infrared regions of the electromagnetic spectrum. rsc.org These dyes exhibit high molar absorptivities and quantum yields, making them suitable for a range of optoelectronic applications. researchgate.netosti.gov

In addition to BODIPY dyes, 2-ethynylpyrrole can be incorporated into other classes of fluorescent materials, such as diketopyrrolopyrrole (DPP) dyes. rsc.orgnih.govnih.gov DPP-based materials are known for their brilliant colors, high photostability, and excellent charge carrier mobilities, making them promising candidates for use in organic field-effect transistors (OFETs) and organic solar cells. msstate.edudntb.gov.ua The introduction of the ethynylpyrrole moiety can be used to fine-tune the electronic and photophysical properties of these materials.

| Material Class | Effect of 2-Ethynylpyrrole Incorporation | Photophysical Properties | Potential Applications |

| BODIPY Dyes | Extends π-conjugation researchgate.netrsc.org | Red-shifted absorption/emission, high quantum yield researchgate.netosti.gov | Fluorescent probes, lasers, light-harvesting systems osti.govrsc.org |

| Diketopyrrolopyrrole (DPP) Dyes | Modulates electronic properties | Strong absorption and emission in the visible/NIR | Organic electronics, bioimaging rsc.orgnih.govnih.gov |

Porphyrins and related polypyrrolic macrocycles are of immense importance in chemistry and biology, playing vital roles in processes such as oxygen transport and photosynthesis. The synthesis of porphyrins typically involves the condensation of pyrrolic precursors with aldehydes. nih.govrsc.orgrsc.org While the direct use of 2-ethynylpyrrole in traditional porphyrin synthesis is not the most common route, its derivatives can be employed to construct porphyrin isomers and expanded porphyrins.

The ethynyl group can be used as a reactive handle to link pyrrole units together or to attach pyrrolic fragments to other aromatic systems, leading to the formation of novel polypyrrolic architectures. nih.gov For instance, meso-ethynylporphyrins can serve as building blocks for the construction of porphyrin-based molecular wires and other functional materials. nih.gov Furthermore, the polymerization of 2-ethynylpyrrole can lead to polypyrrolic materials with extended conjugation and interesting electronic properties. researchgate.net

Applications in Molecular Sensing and Recognition (Chemical Transduction Principles)

The unique electronic and structural characteristics of the 2-ethynylpyrrole moiety make it a valuable component in the design of advanced molecular sensors. These sensors operate on the principle of molecular recognition, where a specific part of the sensor molecule—the recognition element—selectively interacts with a target analyte. This recognition event then triggers a measurable signal through a process known as chemical transduction mdpi.com. The pyrrole ring can participate in hydrogen bonding and π-π stacking interactions, while the rigid ethynyl linker provides a defined spatial arrangement and a pathway for electronic communication.

In these systems, the 2-ethynylpyrrole framework is often incorporated into larger, more complex molecules designed to bind specific analytes. The binding event alters the electronic properties of the sensor molecule, leading to a change in its physical or chemical properties. This change is the transduced signal, which can be optical or electrochemical.

Fluorescence and Luminescence Transduction: A prominent application of 2-ethynylpyrrole derivatives is in the development of fluorescent and luminescent sensors researchgate.net. The transduction mechanism in these sensors involves the modulation of the sensor molecule's emission of light upon binding to an analyte.

Fluorescent Sensors for Guanine (B1146940): Researchers have synthesized fluorescent molecular sensors for 9-alkylguanines by linking a 2-acetamido-1,8-naphthyridine recognition unit with N-Boc-pyrrole via an ethynyl bridge nih.gov. In this design, the naphthyridine part forms multiple hydrogen bonds with the guanine analyte. The ethynyl-pyrrole component serves as an additional binding site, enhancing the affinity and selectivity of the receptor nih.gov. The binding of guanine to the sensor molecule results in noticeable changes in its absorption and fluorescence spectra, allowing for detection nih.gov.

Luminescent Organometallic Sensors: A luminescent Platinum(II) complex incorporating a "two-wall" aryl-extended calix researchgate.netpyrrole has been synthesized and studied for its ability to bind halide salts nih.gov. Although a more complex system, it demonstrates the use of an ethynyl-derived acetylide linkage to a metal center. The binding of anions, such as chloride, can be monitored through highly sensitive emission spectroscopy, as the interaction alters the luminescent properties of the platinum complex nih.gov.

Colorimetric and Electrochemical Transduction: Pyrrole-based systems, including those that can be derived from 2-ethynylpyrrole, are also employed in colorimetric and electrochemical sensors.

Colorimetric Anion Sensing: Azopyrroles, which contain both a pyrrole binding site and an azo group as a signaling unit, can function as colorimetric anion sensors mdpi.com. The interaction with anions like fluoride (B91410) can be detected by a change in color, which is monitored using UV-Vis titration experiments mdpi.com. The pyrrole NH group is crucial for the hydrogen-bonding interaction that leads to the color change mdpi.com.

Electrochemical Sensors: The pyrrole moiety is a key component in electrochemical sensors, which are gaining popularity for their potential in developing sensitive devices like ion-selective electrodes (ISEs) researchgate.net. Molecularly Imprinted Polymers (MIPs) using pyrrole as the monomer are particularly notable. These polymers are created with template molecules, resulting in highly selective recognition sites for a target analyte, which can then be detected via electrochemical methods researchgate.net.

| Sensor Type | Analyte | Transduction Principle |

| Fluorescent Sensor | 9-alkylguanine | Change in fluorescence and absorption spectra upon binding nih.gov. |

| Luminescent Sensor | Halide Anions (e.g., Cl⁻) | Alteration of the emission spectra of a Pt(II) organometallic complex nih.gov. |

| Colorimetric Sensor | Fluoride Anion (F⁻) | Visible color change monitored by UV-Vis spectroscopy mdpi.com. |

| Electrochemical Sensor | Various Organic Compounds | Change in electrochemical signal upon analyte binding to a pyrrole-based polymer researchgate.netresearchgate.net. |

Role in Organometallic Chemistry as Ligand Precursors and Components

The ethynyl group in 2-ethynylpyrrole is a highly versatile functional handle, making the compound a valuable precursor for synthesizing complex organic and organometallic molecules researchgate.net. In organometallic chemistry, it serves primarily as a building block for ligands that can coordinate with metal centers, leading to complexes with unique structural, electronic, and reactive properties.

The terminal alkyne of 2-ethynylpyrrole can undergo a variety of reactions, including deprotonation to form a metal acetylide, coupling reactions (like Sonogashira coupling) to extend the conjugated system, and cycloaddition reactions. These transformations allow for the incorporation of the pyrrole unit into larger, often macrocyclic, ligand frameworks.

Formation of Organometallic Complexes: Pyrrole-containing macrocycles, known as porphyrinoids, are exceptionally effective ligands that form stable complexes with almost every metal and metalloid element. Modifications to the core structure, such as replacing a nitrogen atom with carbon, lead to carbaporphyrins, which readily form organometallic derivatives with late transition metals like nickel(II), palladium(II), and platinum(II) mdpi.com. The 2-ethynylpyrrole unit can be a crucial synthon in constructing these complex macrocyclic ligands.

Acetylide Ligands: The terminal alkyne can be deprotonated to form a pyrrolyl-acetylide anion. This anion is a strong σ-donating ligand that can bind to a metal center, forming stable organometallic complexes. This approach has been used to incorporate emissive Pt(II) units into larger structures through a metathesis reaction where a chloride ligand is replaced by an acetylide nih.gov. In one example, a luminescent Pt(II) complex was formed using an acetylide derivative of a calix researchgate.netpyrrole, demonstrating how an ethynyl group can serve as a direct attachment point for a metal ion within a complex ligand structure nih.gov. The resulting organometallic complexes often exhibit interesting photophysical properties, such as luminescence, which can be tuned by the nature of the ligand and the metal nih.gov.

Q & A

Basic: What are the optimal reaction conditions for synthesizing 2-ethynyl-1H-pyrrole using Grignard reagents?

Methodological Answer:

The synthesis of 2-ethynyl-1H-pyrrole can be achieved via a propynyl Grignard reaction. A general procedure involves:

- Starting Materials : Pyrrole derivatives (e.g., 1H-pyrrole-2-carbaldehyde) and 1-propynylmagnesium bromide (1.1 equiv) in tetrahydrofuran (THF).

- Conditions : The Grignard reagent is added dropwise to the aldehyde at 0°C, followed by stirring at room temperature (RT) for 4 hours.

- Workup : The mixture is quenched with 1.5 N HCl, extracted with ethyl acetate, washed with brine, dried over Na₂SO₄, and concentrated. Yields typically range from 84–94% .

- Critical Parameters : Strict temperature control and anhydrous conditions are essential to avoid side reactions.

Advanced: How can density-functional theory (DFT) predict the electronic structure and reactivity of 2-ethynyl-1H-pyrrole?

Methodological Answer:

DFT studies using hybrid functionals (e.g., B3LYP) incorporating exact exchange terms are critical for accurate predictions:

- Functional Selection : Becke’s three-parameter functional (B3LYP) balances exchange-correlation effects, achieving <3 kcal/mol error in thermochemical data .

- Key Analyses :

- Electron Density Maps : Identify electrophilic/nucleophilic regions at the ethynyl group and pyrrole ring.

- Frontier Molecular Orbitals (FMOs) : Predict reactivity via HOMO-LUMO gaps.

- Reaction Pathways : Simulate intermediates in cycloaddition or cross-coupling reactions.

- Validation : Compare computed vibrational spectra (IR) with experimental data to refine computational models .

Basic: What purification techniques are recommended for isolating 2-ethynyl-1H-pyrrole?

Methodological Answer:

Purification relies on physicochemical properties:

- Distillation : Use reduced-pressure distillation (e.g., 0.02 bar at 332.7 K) to avoid thermal decomposition, as boiling points vary under different pressures .

- Chromatography : Column chromatography with hexane-ethyl acetate (4:1) effectively separates byproducts like 4-phenylpyrrole derivatives .

- Crystallization : Recrystallization from methanol improves purity for solid intermediates .

Advanced: What mechanisms explain the regioselectivity in synthesizing 2-ethynylpyrrole derivatives via cycloaddition?

Methodological Answer:

Regioselectivity in cycloadditions (e.g., Huisgen 1,3-dipolar) is governed by:

- Electronic Effects : The electron-rich ethynyl group directs attack to electron-deficient positions. DFT calculations show enhanced electron density at the pyrrole C2 position .

- Steric Factors : Bulky substituents on the pyrrole nitrogen (e.g., phenyl groups) hinder reactions at adjacent positions.

- Catalytic Influence : Copper(I) catalysts promote "click" reactions with azides, favoring 1,4-regioisomers .

Contradiction Handling: How should researchers address discrepancies in reported boiling points?

Methodological Answer:

Discrepancies (e.g., 437.2 K vs. 437.7 K) arise from measurement techniques:

- Pressure Calibration : Validate manometer accuracy; reduced-pressure data (e.g., 0.02 bar) often differ from atmospheric measurements .

- Sample Purity : Impurities like 2-ethylpyrrole (MW 95.14 g/mol) can elevate observed boiling points. Use GC-MS to confirm compound identity .

- Reference Standards : Cross-check with NIST databases, which report phase-change data validated via mass spectrometry and gas chromatography .

Basic: What spectroscopic techniques confirm the structure of 2-ethynyl-1H-pyrrole?

Methodological Answer:

- ¹H NMR : Look for pyrrole ring protons (δ 6.5–7.0 ppm) and ethynyl proton (δ 2.5–3.0 ppm). Absence of aldehydic protons (δ 9–10 ppm) confirms reduction .

- IR Spectroscopy : Ethynyl C≡C stretch appears at ~2100 cm⁻¹; pyrrole N-H stretch at ~3400 cm⁻¹ .

- Mass Spectrometry : Molecular ion peak at m/z corresponding to C₆H₅N (e.g., 95.14 for 2-ethylpyrrole) .

Advanced: How can computational modeling resolve contradictory reactivity data in cross-coupling reactions?

Methodological Answer:

- Mechanistic Simulations : Use DFT to compare activation energies for competing pathways (e.g., Sonogashira vs. Heck coupling).

- Solvent Effects : Include implicit solvent models (e.g., PCM) to assess polarity’s role in stabilizing intermediates .

- Experimental Validation : Correlate computed transition states with kinetic isotopic effects (KIEs) from labeled substrates .

Basic: What safety precautions are critical when handling 2-ethynyl-1H-pyrrole?

Methodological Answer:

- Hazard Mitigation : Use fume hoods and PPE (gloves, goggles) due to acute toxicity (H302) and respiratory irritation (H335) risks .

- Spill Management : Neutralize acidic residues with sodium bicarbonate before disposal.

- Storage : Keep at 2–7°C in airtight containers to prevent degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.